molecular formula C13H11BrClNO3S B12440107 4-bromo-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide

4-bromo-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide

Cat. No.: B12440107
M. Wt: 376.65 g/mol
InChI Key: TWXJGBLSYIKULN-UHFFFAOYSA-N
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Description

4-bromo-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzenesulfonamide core

Preparation Methods

The synthesis of 4-bromo-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration and Reduction: The starting material, 5-chloro-2-methoxyaniline, undergoes nitration followed by reduction to introduce the amino group.

    Sulfonation: The amino group is then sulfonated using chlorosulfonic acid to form the sulfonamide intermediate.

    Bromination: Finally, the intermediate is brominated using bromine or a brominating agent to yield the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-bromo-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and solvents like dichloromethane and ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-bromo-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-bromo-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 4-bromo-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide include other benzenesulfonamides with different substituents. For example:

  • 4-bromo-N-(2-methoxyphenyl)benzenesulfonamide
  • 4-chloro-N-(5-bromo-2-methoxyphenyl)benzenesulfonamide

These compounds share similar chemical structures but differ in the position and type of substituents, which can affect their chemical properties and biological activities

Properties

Molecular Formula

C13H11BrClNO3S

Molecular Weight

376.65 g/mol

IUPAC Name

4-bromo-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C13H11BrClNO3S/c1-19-13-7-4-10(15)8-12(13)16-20(17,18)11-5-2-9(14)3-6-11/h2-8,16H,1H3

InChI Key

TWXJGBLSYIKULN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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